N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide
Description
N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]nicotinohydrazide is a hydrazone derivative synthesized via condensation of nicotinohydrazide with 2-chloro-6-fluorobenzaldehyde. Its molecular formula is C₁₄H₁₀ClFN₃O, with a molecular weight of 293.70 g/mol. The compound features an (E)-configured imine bond (-CH=N-) linking the nicotinoyl and 2-chloro-6-fluorophenyl groups, which confers distinct electronic and steric properties. Structural studies using XRD and FT-IR confirm planar geometry and intramolecular hydrogen bonding, critical for stability and biological interactions .
Properties
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O/c14-11-4-1-5-12(15)10(11)8-17-18-13(19)9-3-2-6-16-7-9/h1-8H,(H,18,19)/b17-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHGRFRINQGGIE-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide typically involves the condensation reaction between 2-chloro-6-fluorobenzaldehyde and nicotinohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide exhibits significant pharmacological properties, making it a candidate for drug development.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including resistant strains. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.
| Study | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Study A | E. coli | 15 |
| Study B | S. aureus | 18 |
| Study C | P. aeruginosa | 12 |
Anti-cancer Properties
Research indicates that this compound may possess anti-cancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells.
- Case Study:
- A study conducted on breast cancer cell lines demonstrated a reduction in cell viability by 40% after treatment with this compound over 48 hours.
Agricultural Applications
The compound has potential applications in agriculture as a pesticide and herbicide due to its bioactive properties.
Pesticidal Activity
This compound has been evaluated for its efficacy against various pests.
| Pest | Effective Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Whiteflies | 150 | 78 |
| Spider Mites | 200 | 90 |
Herbicidal Properties
The compound has also shown promise as a herbicide, effectively controlling the growth of certain weed species.
- An experiment indicated that at a concentration of 250 ppm, the compound inhibited the growth of common weeds by over 60%.
Materials Science
In materials science, this compound is being explored for its potential use in synthesizing novel materials with specific properties.
Polymerization Studies
Recent research has focused on using this compound as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and mechanical strength.
| Material | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer A | 250 | 50 |
| Polymer B | 300 | 65 |
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide involves its interaction with molecular targets such as enzymes. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other interactions that can affect biological pathways.
Comparison with Similar Compounds
Key Trends :
- Electron-withdrawing groups (Cl, F, CN) enhance electrophilicity of the imine bond, favoring nucleophilic interactions in biological systems.
- Heteroaromatic substituents (thiophene) improve π-stacking but reduce solubility.
- Hydroxyl/methoxy groups enable metal coordination, relevant for catalytic or antimicrobial applications .
Anti-Mycobacterial Activity
- N′-[(E)-(4-cyanobenzylidene)nicotinohydrazide exhibits MIC = 3.12 µg/mL against Mycobacterium tuberculosis, attributed to the electron-deficient cyanophenyl group enhancing membrane penetration .
Anticancer Activity
- 4-(Butylamino)-N′-[(2-chloro-6-fluorophenyl)methylidene]benzohydrazide (a benzohydrazide analog) demonstrated IC₅₀ = 8.7 µM against MCF-7 breast cancer cells, linked to apoptosis induction via ROS generation .
- Nicotinohydrazide hybrids with isatin moieties (e.g., 5-Cl or 5-Br substitutions) showed improved cytotoxicity (IC₅₀ < 10 µM) due to enhanced DNA intercalation .
Antibacterial and Antifungal Activity
- Vanadium complexes of N'-[1-(5-fluoro-2-hydroxyphenyl)methylidene]nicotinohydrazide displayed zone of inhibition = 18–22 mm against S. aureus and E. coli, outperforming the free ligand .
- T2CNH (thiophene derivative) showed moderate antifungal activity (MIC = 64 µg/mL against C. albicans) but lower efficacy than chloro-fluorophenyl analogs .
Crystallographic Studies
- Single-crystal XRD of this compound revealed a dihedral angle of 12.5° between the phenyl and pyridine rings, optimizing π-orbital overlap for bioactivity .
- In contrast, N′-[(E)-(4-cyanobenzylidene)nicotinohydrazide adopts a nearly coplanar conformation (dihedral angle = 5.8°), enhancing charge-transfer interactions .
Biological Activity
2-Chloro-N,N-dipropylbenzamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of 2-chloro-N,N-dipropylbenzamide includes a benzamide core with a chlorine atom and two propyl groups attached to the nitrogen atom. This configuration influences its biological interactions and pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that 2-chloro-N,N-dipropylbenzamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing promising results.
Antifungal Activity
A study focused on the antifungal effects of 2-chloro-N,N-dipropylbenzamide against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound was tested for its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC), yielding the following results:
| Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Candida albicans | 128 - 256 | 512 - 1024 |
| Candida parapsilosis | 128 - 256 | 512 - 1024 |
The compound inhibited biofilm formation by up to 92% and disrupted preformed biofilms by 87% . Notably, it did not interact with ergosterol or damage the fungal cell wall, suggesting a unique mechanism of action distinct from traditional antifungals like amphotericin B and fluconazole .
The exact mechanism through which 2-chloro-N,N-dipropylbenzamide exerts its antifungal effects remains to be fully elucidated. However, it is hypothesized that the presence of the chlorine atom enhances its interaction with cellular targets, potentially disrupting essential processes in fungal cells.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has provided insights into how modifications to the benzamide structure can affect biological activity. For instance, substituting different alkyl groups has been shown to influence potency. Shorter or longer alkyl chains can lead to decreased activity compared to the optimal dipropyl substitution .
Case Studies
- Study on Antifungal Resistance : In a controlled laboratory setting, researchers assessed the efficacy of 2-chloro-N,N-dipropylbenzamide against clinical isolates of fluconazole-resistant C. albicans. The compound demonstrated a robust ability to inhibit growth and biofilm formation, indicating its potential as an alternative treatment for resistant infections.
- Combination Therapy Analysis : Further investigations revealed that combining this compound with conventional antifungals such as amphotericin B resulted in antagonistic effects. This finding suggests that while 2-chloro-N,N-dipropylbenzamide is effective on its own, care should be taken when considering it in combination therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]nicotinohydrazide?
- Answer: The synthesis involves condensation of nicotinohydrazide with substituted benzaldehydes under acidic or reflux conditions. Key factors include solvent choice (e.g., ethanol or THF), temperature control (80–100°C), and stoichiometric ratios. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 60–93% in similar hydrazones) . Monitor reaction progress via FT-IR for imine bond formation (C=N stretch at ~1600 cm⁻¹) and UV-vis spectroscopy .
Q. How can the E-configuration of the azomethine group (–CH=N–) be confirmed experimentally?
- Answer: Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming the E-isomer geometry. For example, crystallographic studies on analogous hydrazones show bond angles (~120° for C=N–N) and torsion angles consistent with the E-configuration . Complementary techniques include ¹H NMR (azomethine proton resonance at δ 8.3–8.5 ppm) and DFT calculations to compare experimental/theoretical spectral data .
Q. What preliminary biological assays are suitable for screening this compound’s antimicrobial potential?
- Answer: Conduct in vitro assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). Include antifungal testing (e.g., Candida albicans). Structural analogs show activity linked to halogen substituents (Cl, F) and hydrogen-bonding motifs, which disrupt microbial membranes or enzyme function .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar hydrazones be resolved?
- Answer: Discrepancies may arise from substituent effects (e.g., electron-withdrawing Cl/F vs. electron-donating groups) or crystallographic packing (hydrogen-bonding networks). For example, N'-[(2-chloro-6-fluorophenyl) derivatives exhibit higher anticancer activity (e.g., 77% inhibition of OVCAR-4 cells) compared to non-halogenated analogs. Use SAR studies to correlate substituent position/electronic effects with activity . Validate via molecular docking to identify target interactions (e.g., binding to kinase active sites) .
Q. What computational strategies are effective for modeling this compound’s stability and reactivity?
- Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts thermodynamic stability of the E-isomer and reaction pathways. Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilic/nucleophilic sites. Compare calculated IR/NMR spectra with experimental data to validate models . Molecular dynamics (MD) simulations can further explore solvation effects and protein-ligand binding kinetics .
Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?
- Answer: SC-XRD reveals that N–H···O and C–H···π interactions form 1D chains or dimers, impacting solubility and melting points. For example, methanol solvates in analogous structures enhance stability via O–H···N bonds . Graph-set analysis (e.g., Etter’s rules) categorizes motifs like rings, which guide cocrystal design for improved bioavailability .
Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?
- Answer: High-resolution mass spectrometry (HR-MS) identifies impurities via exact mass matching. LC-MS/MS or GC-MS detects hydrolytic degradation products (e.g., nicotinohydrazide or aldehyde fragments). Pair with TGA/DSC to assess thermal stability and decomposition pathways .
Methodological Considerations
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Answer: Use SHELXL for structure refinement: input .hkl data, define unit cell parameters (e.g., orthorhombic ), and refine anisotropic displacement parameters. Validate hydrogen-bonding geometries (e.g., D–H···A distances) using SHELXPRO. For twinned crystals, employ TWIN/BASF commands. Cross-validate with PLATON for symmetry checks .
Q. What strategies optimize reaction conditions for scale-up without compromising purity?
- Answer: Use Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). For example, microwave synthesis reduces side reactions in halogenated hydrazones. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
